1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose
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Overview
Description
1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose is a derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of an acetyl group at the first position and an amino group at the second position, replacing the hydroxyl group typically found in D-mannose. This modification imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose typically involves the acetylation of 2-amino-2-deoxy-D-mannopyranose. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using acetyl groups to prevent unwanted reactions.
Introduction of Amino Group: The protected D-mannose is then subjected to a reaction with ammonia or an amine to introduce the amino group at the second position.
Deprotection: The acetyl groups are removed to yield 2-amino-2-deoxy-D-mannopyranose.
Acetylation: Finally, the compound is acetylated at the first position to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form 2-deoxy-D-mannopyranose.
Substitution: The acetyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 2-deoxy-D-mannopyranose.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.
Medicine: Investigated for its potential in drug development, especially in designing inhibitors for enzymes involved in carbohydrate metabolism.
Mechanism of Action
The mechanism of action of 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and amino groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can inhibit or activate enzymes involved in carbohydrate metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Similar structure but differs in the configuration of the sugar moiety.
2-Acetamido-2-deoxy-β-D-glucopyranose: Lacks the acetyl group at the first position.
N-Acetyl-D-glucosamine: A common derivative of glucose with an acetyl group at the second position.
Uniqueness: 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose is unique due to its specific acetylation pattern and the presence of an amino group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
696580-33-3 |
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Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
[(3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] acetate |
InChI |
InChI=1S/C8H15NO6/c1-3(11)14-8-5(9)7(13)6(12)4(2-10)15-8/h4-8,10,12-13H,2,9H2,1H3/t4-,5+,6-,7-,8?/m1/s1 |
InChI Key |
HLWDCJWADYUUOP-ZTVVOAFPSA-N |
Isomeric SMILES |
CC(=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N |
Canonical SMILES |
CC(=O)OC1C(C(C(C(O1)CO)O)O)N |
Origin of Product |
United States |
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